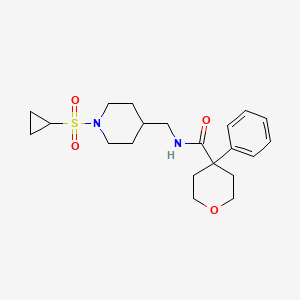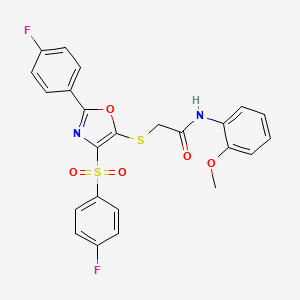![molecular formula C26H31N5O5S B2595241 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide CAS No. 1101806-13-6](/img/structure/B2595241.png)
2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide
カタログ番号 B2595241
CAS番号:
1101806-13-6
分子量: 525.62
InChIキー: QKOVIKMAYVQOFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple heterocyclic rings and functional groups. The furan ring and imidazoquinazolinone ring are aromatic, contributing to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .科学的研究の応用
Synthesis and Biological Properties of 3-Phenyl- and 3-Phenethyl-5-Methyl-5-Ethyl-4-Oxo-3,4,5,6-Tetrahydrobenzo[h]Quinazolines
- The synthesis of various quinazolines and their effects on brain monoamine oxidase (MAO) activity were studied. These compounds showed inhibition of 5-HT deamination and moderate therapeutic effects in mouse tumor models, suggesting potential applications in neuropharmacology and oncology (Markosyan et al., 2008).
Antiprotozoal Activity of Imidazo[1,2-a]pyridines
Novel Dicationic Imidazo[1,2-a]Pyridines as Antiprotozoal Agents
- This study reports the synthesis of imidazo[1,2-a]pyridines and their strong DNA affinities. These compounds showed potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Cytotoxic Constituents from Clausena Lansium
Two New Cytotoxic Constituents from the Clausena Lansium
- The study isolated new compounds from Clausena lansium, exhibiting strong cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Jiang et al., 2014).
Photocatalytic Synthesis of Quinazolin-4(3H)-ones
Furan-2-Carbaldehydes as C1 Building Blocks for the Synthesis of Quinazolin-4(3H)-ones
- This research demonstrated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage, presenting an efficient method for producing bioactive compounds (Yu et al., 2018).
Antibacterial and Antifungal Activities of Nitroimidazole Derivatives
5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents
- The study synthesized novel nitroimidazole derivatives and evaluated their effectiveness against bacteria and fungi, showing significant antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Günay et al., 1999).
Antiprotozoal Activity of Benzimidazole Derivatives
Synthesis and Antiprotozoal Activity of Novel 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-Benzimidazole Derivatives
- A series of benzimidazole derivatives were synthesized and tested against various protozoa. The compounds showed strong activity, often exceeding that of the standard drug metronidazole, suggesting their potential in treating protozoal infections (Pérez‐Villanueva et al., 2013).
Pharmacological Activities of Furanyl Derivatives
Novel Furanyl Derivatives from the Red Seaweed Gracilaria Opuntia with Pharmacological Activities
- Two novel furanyl compounds derived from Gracilaria opuntia showed significant anti-inflammatory, antioxidative, anti-diabetic, and ACE inhibitory activities in various in vitro models. This highlights their potential in developing new drugs for various health conditions (Makkar & Chakraborty, 2018).
将来の方向性
特性
IUPAC Name |
2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-3-21(24(33)27-13-7-14-35-2)37-26-30-19-10-5-4-9-18(19)23-29-20(25(34)31(23)26)11-12-22(32)28-16-17-8-6-15-36-17/h4-6,8-10,15,20-21H,3,7,11-14,16H2,1-2H3,(H,27,33)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVIKMAYVQOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


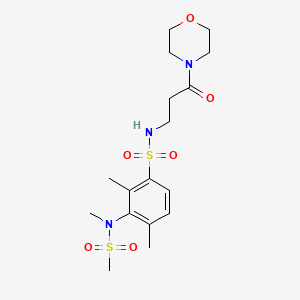
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2595162.png)
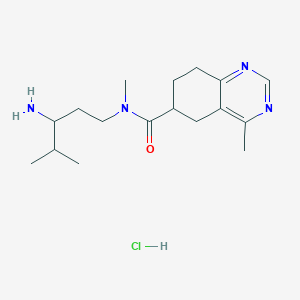
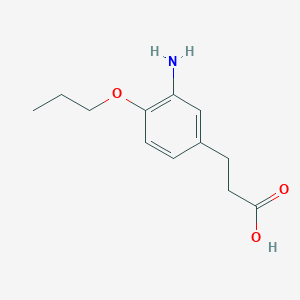

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)
![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2595175.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide](/img/structure/B2595179.png)
